molecular formula C11H8Cl2FN3O3S B14051362 2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide

2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide

Cat. No.: B14051362
M. Wt: 352.2 g/mol
InChI Key: YCSFBUKPRDTQLJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H8Cl2FN3O3S. This compound is known for its unique structure, which includes a dichlorobenzene ring, a fluoropyrazine ring, and a methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,3-dichlorobenzenesulfonyl chloride with 6-fluoro-3-methoxypyrazine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2,3-Dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
  • 2,3-Dichloro-N-(5-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide
  • 2,3-Dichloro-N-(4-methoxypyrazin-2-yl)benzenesulfonamide

Uniqueness

2,3-Dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide is unique due to the specific position of the fluorine and methoxy groups on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C11H8Cl2FN3O3S

Molecular Weight

352.2 g/mol

IUPAC Name

2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H8Cl2FN3O3S/c1-20-11-10(16-8(14)5-15-11)17-21(18,19)7-4-2-3-6(12)9(7)13/h2-5H,1H3,(H,16,17)

InChI Key

YCSFBUKPRDTQLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)F

Origin of Product

United States

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